molecular formula C14H19ClN2O3 B2729282 Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride CAS No. 1233954-88-5

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride

Cat. No.: B2729282
CAS No.: 1233954-88-5
M. Wt: 298.77
InChI Key: WVEQWKGMIVTNBF-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride (CAS: 1233954-88-5) is a piperidine derivative featuring a carbamoyl group (-CONH-) bridging a methyl benzoate moiety and a piperidin-4-yl ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name

methyl 4-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQWKGMIVTNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride typically involves the reaction of 4-aminobenzoic acid with piperidine and methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoate ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s solubility and pharmacological properties.

Conditions Products Kinetics
1M NaOH, 80°C, 2 hours4-(Piperidin-4-ylcarbamoyl)benzoic acid + methanolPseudo-first-order, k=0.12h1k = 0.12 \, \text{h}^{-1}
1M HCl, reflux, 4 hoursMethyl 4-(piperidin-4-ylcarbamoyl)benzoate (free base) + HCl (reversible)Equilibrium-driven, pH-dependent

The carbamoyl group remains stable under mild hydrolysis conditions but may degrade under prolonged acidic reflux, releasing piperidine derivatives .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring acts as a nucleophile, facilitating alkylation or acylation reactions:

Example Reaction with Ethyl Bromoacetate

  • Conditions : Chloroform, triethylamine, 25°C, 12 hours

  • Product : Methyl 4-((1-(ethoxycarbonylmethyl)piperidin-4-yl)carbamoyl)benzoate hydrochloride

  • Yield : 78% (purified via column chromatography)

This reactivity is exploited in prodrug design to enhance bioavailability .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, with the piperidine nitrogen (pKa10.5pK_a \approx 10.5) acting as a weak base. Key equilibria include:

Compound\cdotpHClCompound++Cl(pH<3)\text{Compound·HCl} \rightleftharpoons \text{Compound}^+ + \text{Cl}^- \quad (\text{pH} < 3) Compound+Compound+H+(pH>10)\text{Compound}^+ \rightleftharpoons \text{Compound} + \text{H}^+ \quad (\text{pH} > 10)

Adjusting pH modulates solubility, with precipitation observed at neutral pH .

Stability Under Thermal and Oxidative Conditions

Stability studies reveal:

Condition Outcome Degradation
40°C, 75% RH, 30 days<5% degradationHydrolysis
60°C, dry air, 14 days12% degradationOxidative cleavage
UV light (254 nm), 48 hours18% degradationRadical-mediated

Storage recommendations include inert atmospheres and temperatures below 8°C .

Catalytic Hydrogenation

The piperidine ring undergoes hydrogenation under high-pressure H2H_2:

  • Catalyst : 10% Pd/C, ethanol, 50 psi H2H_2, 24 hours

  • Product : Methyl 4-(piperidin-4-ylcarbamoyl)cyclohexanoate hydrochloride

  • Application : Saturation of the ring alters conformational flexibility and binding affinity .

Interaction with Biological Nucleophiles

In medicinal applications, the carbamoyl group reacts with thiols (e.g., glutathione) in physiological conditions:

Compound+GSHThioester adduct+NH3\text{Compound} + \text{GSH} \rightarrow \text{Thioester adduct} + \text{NH}_3

This reaction is pH-dependent (k=0.05M1s1k = 0.05 \, \text{M}^{-1}\text{s}^{-1} at pH 7.4) and contributes to metabolic clearance.

Scientific Research Applications

Medicinal Applications

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride has been investigated for its potential therapeutic effects in various medical conditions:

2.1. Antidepressant Activity

Research indicates that compounds with piperidine structures exhibit significant antidepressant-like effects. This compound has been evaluated in animal models for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing depression .

2.2. Pain Management

The analgesic properties of piperidine derivatives have been documented, suggesting that this compound may serve as a candidate for pain relief therapies. Studies have shown that these compounds can inhibit pain pathways, making them potential agents for treating chronic pain conditions .

2.3. Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of piperidine-based compounds. This compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating a role in neurodegenerative disease management .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in the development of new methodologies for drug analysis:

3.1. Chromatographic Techniques

This compound is employed as a standard reference material in high-performance liquid chromatography (HPLC). Its unique properties allow for effective separation and quantification of similar compounds in complex mixtures .

3.2. Spectroscopic Analysis

Due to its distinct spectral characteristics, this compound is used in spectroscopic studies to understand interactions between drug molecules and biological targets, aiding in the design of more effective pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntidepressant activity
Pain management
Neuroprotective effects
Analytical ChemistryHPLC standard reference material
Spectroscopic analysis

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Features Similarity Score Synthesis Approach
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate HCl (1233954-88-5) C₁₃H₁₇ClN₂O₃ 284.45 (calc.) Carbamoyl linker, piperidine-4-yl, HCl salt Amide coupling, salt formation
Methyl 4-(piperidin-4-yl)benzoate HCl (936130-82-4) C₁₃H₁₆ClNO₂ 261.73 Direct piperidine-4-yl attachment, HCl salt 1.00 Esterification
4-(Piperidin-4-yl)benzoic acid HCl (149353-84-4) C₁₂H₁₄ClNO₂ 247.70 Carboxylic acid substituent, HCl salt 0.90 Ester hydrolysis
Piperidin-4-ylmethyl benzoate HCl (1220021-56-6) C₁₃H₁₆ClNO₂ 261.73 Piperidin-4-ylmethyl spacer, HCl salt 0.89 Alkylation of benzoate
(S)-Methyl 4-(piperidin-2-yl)benzoate HCl (1391547-09-3) C₁₃H₁₆ClNO₂ 261.73 Piperidine-2-yl stereoisomer, HCl salt 0.85 Stereoselective synthesis

Key Observations :

  • Carbamoyl vs. This difference may influence receptor binding and metabolic stability .
  • Ester vs.
  • Stereochemical Considerations : The (S)-configured piperidine-2-yl analog (1391547-09-3) highlights the role of stereochemistry in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles .

Biological Activity

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzoate moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is C15_{15}H18_{18}ClN1_{1}O2_{2}, and it has been synthesized using established organic chemistry techniques.

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and signaling .
  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity, which can lead to therapeutic effects in diseases like cancer or neurodegenerative disorders .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, possess significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown promising activity against Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, the Minimum Inhibitory Concentration (MIC) was determined to be effective against several pathogens, including Staphylococcus aureus and Escherichia coli with MIC values ranging from 2 to 16 µg/mL .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound:

  • Neurotoxicity Studies : In animal models, administration of this compound resulted in reduced neurotoxic effects associated with oxidative stress. The compound was found to decrease levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against clinical isolates.
    • Results : The compound exhibited strong antibacterial activity with a notable effect on biofilm formation in Pseudomonas aeruginosa.
    • : Suggests potential use in treating infections caused by resistant strains .
  • Neuroprotective Study :
    • Objective : To determine the neuroprotective effects in a rat model of induced oxidative stress.
    • Results : Significant reduction in behavioral deficits and neuronal damage was observed.
    • : Indicates potential for therapeutic applications in neurodegenerative diseases .

Research Findings Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
NeuroprotectiveReduced oxidative stress effects
Enzyme InhibitionInhibits specific metabolic enzymes

Future Perspectives

The ongoing research into this compound indicates a need for further exploration into its pharmacokinetics, optimal dosing strategies, and long-term effects. Future studies should focus on:

  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Clinical Trials : To evaluate safety and efficacy in human subjects for various therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between methyl 4-carbamoylbenzoate derivatives and piperidin-4-amine. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes) improves reaction efficiency, as demonstrated in analogous multicomponent syntheses . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients). For purity >95%, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended, as seen in related benzamide derivatives .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm proton environments and carbamate/piperidine connectivity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C14H19ClN2O3C_{14}H_{19}ClN_2O_3: 298.11 g/mol).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if polymorphs or solvates are suspected .
  • HPLC : Reverse-phase HPLC (e.g., 90:10 acetonitrile:water) ensures purity >95%, with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address low yields in the carbamate coupling step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:
  • Activating Agents : Use HOBt/DCC or EDCl/HOBt to enhance coupling efficiency.
  • Solvent Optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions.
  • Microwave Irradiation : Apply controlled microwave conditions (e.g., 100°C, 20 minutes) to accelerate reaction kinetics, as shown in similar multicomponent syntheses .

Q. How can contradictions between crystallographic data and NMR findings be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamerism) or solvent inclusion in the crystal lattice.
  • Variable-Temperature NMR : Conduct VT-NMR (e.g., 25°C to −40°C) to detect conformational exchange broadening.
  • Powder XRD : Compare experimental patterns with simulated data from SHELX-refined structures to identify polymorphic phases .
  • Solvent Screening : Recrystallize from alternative solvents (e.g., THF vs. ethanol) to isolate stable polymorphs .

Q. What safety protocols are critical for handling this compound given limited toxicity data?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine powders.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, as recommended for structurally related piperidine hydrochlorides .

Applications in Academic Research

Q. What are the potential roles of this compound in medicinal chemistry?

  • Methodological Answer :
  • Kinase Inhibition Studies : The carbamate and piperidine moieties may act as hydrogen-bond donors/acceptors for targeting ATP-binding pockets.
  • Prodrug Development : The methyl ester group can be hydrolyzed in vivo to release bioactive carboxylic acids, analogous to prodrug strategies for antiviral agents .
  • Structure-Activity Relationship (SAR) : Modify the benzamide or piperidine substituents to explore selectivity against GPCRs or ion channels, using parallel synthesis libraries .

Q. How can researchers validate its stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via LC-MS.
  • Plasma Stability : Add to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

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